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5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide is an organic compound characterized by its unique structure, which includes an amino group, a nitro group, and a sulfonamide group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 231.23 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activity imparted by the sulfonamide moiety, which is known for its antimicrobial properties.
5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide stands out due to the combination of both amino and nitro groups on the benzene ring, allowing it to participate in a broader range of
The biological activity of 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide primarily stems from its sulfonamide group, which inhibits the bacterial enzyme dihydropteroate synthetase. This inhibition disrupts folic acid synthesis in bacteria, leading to antimicrobial effects. The compound has been studied for its potential applications as an antibacterial agent, particularly against various pathogens .
The synthesis of 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide typically involves two main steps:
In industrial settings, these processes are optimized for scale and efficiency, often utilizing continuous flow reactors and automated systems to maintain quality and yield .
5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide has several applications:
Studies on the interactions of 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide with biological systems have shown that it can effectively inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. This mechanism underlines its potential as an antimicrobial agent . Further research into its interactions with various enzymes and cellular components could provide insights into enhancing its efficacy and reducing resistance.
Several compounds share structural similarities with 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide. Here are some notable examples:
| Compound Name | Key Features | Uniqueness Compared to 5-Amino-2-methyl-4-nitrobenzene-1-sulfonamide |
|---|---|---|
| 5-Amino-2-methylbenzenesulfonamide | Lacks the nitro group; less reactive | Less versatile in
XLogP3 0.6
Hydrogen Bond Acceptor Count 6
Hydrogen Bond Donor Count 2
Exact Mass 231.03137695 g/mol
Monoisotopic Mass 231.03137695 g/mol
Heavy Atom Count 15
Dates
Last modified: 08-10-2024
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